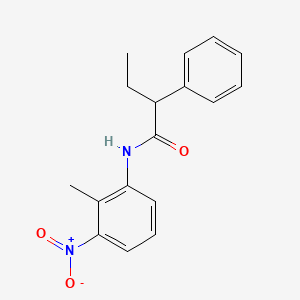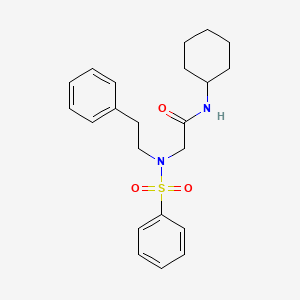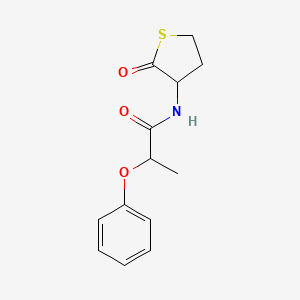
N-(2-methyl-3-nitrophenyl)-2-phenylbutanamide
Overview
Description
N-(2-methyl-3-nitrophenyl)-2-phenylbutanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is also known as fenoprofen calcium, which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. However,
Mechanism of Action
The mechanism of action of N-(2-methyl-3-nitrophenyl)-2-phenylbutanamide involves the inhibition of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have a protective effect on the gastrointestinal tract, which is a common side effect of NSAIDs. Additionally, this compound has been shown to have a low risk of cardiovascular side effects compared to other NSAIDs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methyl-3-nitrophenyl)-2-phenylbutanamide in laboratory experiments is its well-established mechanism of action. The compound has been extensively studied for its anti-inflammatory and analgesic properties, and its effects on COX enzymes are well understood. Additionally, the compound has a low risk of cardiovascular side effects compared to other NSAIDs, making it a safer option for laboratory experiments. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of laboratory animals.
Future Directions
There are several future directions for research on N-(2-methyl-3-nitrophenyl)-2-phenylbutanamide. One area of interest is its potential use in the treatment of cancer. Recent studies have shown that the compound has antiproliferative effects on several cancer cell lines, indicating its potential as a cancer treatment. Another area of interest is the development of new formulations of this compound with improved pharmacokinetic properties. Finally, further research is needed to elucidate the compound's mechanism of action and its effects on other pathways beyond COX enzymes.
Scientific Research Applications
N-(2-methyl-3-nitrophenyl)-2-phenylbutanamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is its anti-inflammatory and analgesic properties. Several studies have shown that the compound has a high affinity for cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX enzymes, this compound can reduce inflammation and alleviate pain.
properties
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-14(13-8-5-4-6-9-13)17(20)18-15-10-7-11-16(12(15)2)19(21)22/h4-11,14H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRGPIULOCFUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-benzyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3955525.png)


![N-(2-hydroxyethyl)-5-{4-[(3-hydroxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B3955559.png)

![ethyl 4-({[amino(imino)methyl]thio}methyl)-5-ethyl-2-furoate hydrochloride](/img/structure/B3955565.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3955569.png)


![3-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-naphthamide](/img/structure/B3955589.png)

![N-[3-(diethylamino)propyl]-2-phenylbutanamide](/img/structure/B3955613.png)
![6-[2-(4-methoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3955615.png)